L-Serinamid

Übersicht

Beschreibung

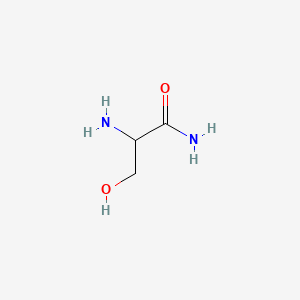

Serinamide, also known as Serinamide, is a useful research compound. Its molecular formula is C3H8N2O2 and its molecular weight is 104.11 g/mol. The purity is usually 95%.

The exact mass of the compound Serinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Neutral - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Serinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Serinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

L-Serinamid wird in der Peptidsynthese verwendet, da es als Baustein bei der Bildung von Peptidbindungen fungiert . Es wirkt als Amidderivat der Aminosäure Serin, die durch Kondensationsreaktionen in Peptide eingebaut wird und zur strukturellen Vielfalt und Funktion von Peptiden in therapeutischen und biochemischen Anwendungen beiträgt.

Neuroprotektives Mittel

Forschungen haben das Potenzial von this compound als neuroprotektives Mittel hervorgehoben. Es wird wegen seiner Wirksamkeit bei der Behandlung neurologischer Erkrankungen und Verletzungen wie Epilepsie, Schizophrenie, Psychose und Alzheimer-Krankheit untersucht . Seine neurotrophen Eigenschaften und seine Rolle als Vorläufer für Neurotransmitter machen es zu einem vielversprechenden Kandidaten für die Neuronenregeneration und die Wiederherstellung der kognitiven Funktion.

Behandlung von ZNS-Verletzungen und -Erkrankungen

Die Metaboliten von this compound sind für die neuronale Entwicklung und spezifische Gehirnfunktionen unerlässlich. Studien deuten darauf hin, dass es die Zytokinfreisetzung im Gehirn unter neuropathologischen Bedingungen regulieren kann, den zerebralen Blutfluss verbessert, Entzündungen hemmt und die Remyelinisierung fördert . Dies macht es zu einer wertvollen Verbindung für die Entwicklung von Behandlungen für ZNS-Verletzungen und -Erkrankungen.

Enzymkatalysierte Reaktionen

In biochemischen Studien dient this compound als Substrat in enzymkatalysierten Reaktionen. Seine Struktur ermöglicht es ihm, an verschiedenen enzymatischen Prozessen teilzunehmen, was zur Untersuchung von Enzymmechanismen und -kinetiken beiträgt .

Biochemisches Reagenz

Als biochemisches Reagenz wird this compound in der Forschung verwendet, um strukturelle und funktionelle Aspekte biologischer Moleküle zu untersuchen. Es hilft, die Interaktion zwischen Enzymen und Substraten sowie die Rolle von Aminosäuren in Stoffwechselwegen zu verstehen .

Therapeutische Forschung

This compound wird auf seine therapeutischen Vorteile bei Erkrankungen untersucht, die mit einem Serinmangel verbunden sind, wie z. B. diabetische Neuropathie, Hyperhomocysteinämie und Amyotrophe Lateralsklerose. Seine Supplementierung hat sich als vielversprechend erwiesen, um die Verbesserung von Zuständen im Zusammenhang mit einer beeinträchtigten Nervensystemfunktion zu ermöglichen .

Wirkmechanismus

Target of Action

L-Serineamide, also known as (S)-2-Amino-3-hydroxypropanamide or Serinamide, is a naturally occurring dietary amino acid . It has been reported to have neuroprotective effects . These enzymes play a crucial role in protein degradation and cellular homeostasis .

Mode of Action

L-Serineamide’s interaction with its targets leads to selective activation of lysosomal cathepsins B and L . This activation may contribute to the clearance of misfolded or unfolded proteins, thereby playing a role in the unfolded protein response (UPR) . The UPR is a cellular stress response related to the endoplasmic reticulum and is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum .

Biochemical Pathways

L-Serineamide is involved in the biosynthesis of purines, pyrimidines, and other amino acids . It plays a role in cell growth and development (cellular proliferation) . The conversion of L-serine to glycine by serine hydroxymethyltransferase results in the formation of the one-carbon units necessary for the synthesis of the purine bases, adenine and guanine .

Pharmacokinetics

Its metabolism likely involves standard amino acid metabolic pathways, and it is expected to be excreted via the kidneys .

Result of Action

The molecular and cellular effects of L-Serineamide’s action are primarily neuroprotective . It regulates the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination, and exert other neuroprotective effects on neurological injury .

Biochemische Analyse

Biochemical Properties

Serinamide plays a crucial role in biochemical reactions, particularly as a substrate in enzyme-catalyzed processes. It interacts with enzymes such as seryl-tRNA synthetases, where it acts as a selective inhibitor . This interaction highlights the compound’s potential in studying protein-protein interactions and cell signaling pathways . Additionally, Serinamide’s ability to inhibit methanogenic seryl-tRNA synthetases suggests its utility in exploring evolutionary differences in enzyme function .

Cellular Effects

Serinamide influences various cellular processes, including cell signaling pathways and gene expression. By inhibiting seryl-tRNA synthetases, Serinamide affects the synthesis of seryl-tRNA, which is essential for protein synthesis . This inhibition can lead to alterations in cellular metabolism and gene expression, impacting cell function and viability. Studies have shown that Serinamide’s effects on cell signaling pathways can provide insights into the regulation of cellular processes .

Molecular Mechanism

At the molecular level, Serinamide exerts its effects through binding interactions with seryl-tRNA synthetases. This binding inhibits the enzyme’s activity, preventing the acylation of tRNA with serine . The selective inhibition of methanogenic seryl-tRNA synthetases by Serinamide underscores the compound’s specificity and potential as a tool for studying enzyme function and evolution . Additionally, Serinamide’s interactions with other biomolecules, such as proteins involved in cell signaling, further elucidate its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Serinamide can vary over time. Studies have shown that Serinamide remains stable under certain conditions, allowing for prolonged observation of its effects on cellular function . Its stability and degradation can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of Serinamide in animal models vary with different dosages. At lower doses, Serinamide has been shown to selectively inhibit seryl-tRNA synthetases without causing significant toxicity . Higher doses can lead to adverse effects, including disruptions in protein synthesis and cellular metabolism . These findings highlight the importance of dosage optimization in studying Serinamide’s effects and potential therapeutic applications.

Metabolic Pathways

Serinamide is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as seryl-tRNA synthetases, influencing the synthesis of seryl-tRNA and subsequent protein synthesis . Additionally, Serinamide’s effects on metabolic flux and metabolite levels provide insights into its role in cellular metabolism . These interactions underscore the compound’s significance in studying metabolic pathways and enzyme function.

Transport and Distribution

Within cells and tissues, Serinamide is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function .

Subcellular Localization

Serinamide’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct Serinamide to specific compartments or organelles, affecting its activity and function . Understanding Serinamide’s subcellular localization provides valuable insights into its role in cellular processes and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-2(1-6)3(5)7/h2,6H,1,4H2,(H2,5,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOGKPMIZGEGOZ-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317834 | |

| Record name | L-Serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6791-49-7 | |

| Record name | L-Serinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6791-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006791497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Serinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-amino-3-hydroxypropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SERINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ0MD19SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

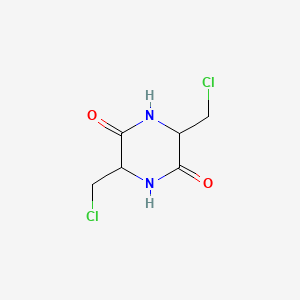

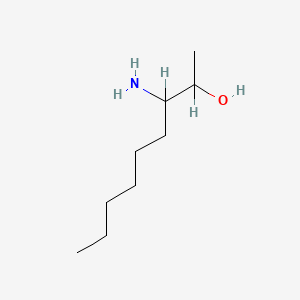

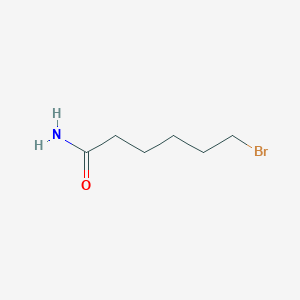

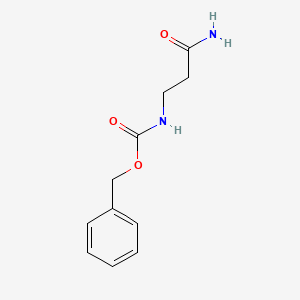

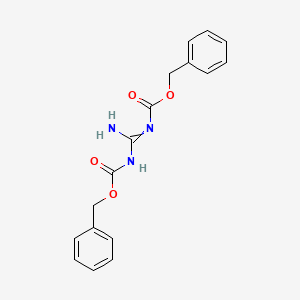

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)